![molecular formula C8H10N2O4S B1431530 [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester CAS No. 1373223-83-6](/img/structure/B1431530.png)

[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester

Overview

Description

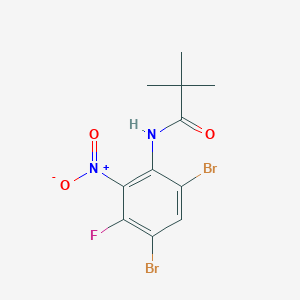

“[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” consists of a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms .

Scientific Research Applications

Thiadiazoles in Pharmacology Thiadiazoles are a sub-family of azole compounds . Compounds bearing them as a structural motif are fairly common in pharmacology . They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .

- Summary of the Application : Thiadiazoles are used as a structural motif in various drugs . They are a common and essential feature of a variety of natural products and medicinal agents . These include antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

Cocrystals in Drug Development

- Summary of the Application : Cocrystals are a type of multicomponent solid form that can be used to improve the properties of a drug, such as its solubility and stability . A study found new cocrystals of a biologically active 1,2,4-thiadiazole derivative (TDZH) with dicarboxylic and hydroxybenzoic acids .

- Methods of Application or Experimental Procedures : The cocrystals were discovered by combined virtual/experimental cocrystal screening . The interplay between the intrinsic hierarchy of the donor/acceptor groups in the TDZH/coformer molecules and the hydrogen bond pattern in the multicomponent crystals was rationalized using quantitative analysis of molecular electrostatic potential (MEP) surfaces along with periodic DFT computations .

Neuroprotection

- Summary of the Application : 1,2,4-thiadiazole derivatives have been studied for their neuroprotective properties . A potent 1,2,4-thiadiazole-based neuroprotector has been discovered, which could potentially be used in the treatment of neurodegenerative diseases .

- Methods of Application or Experimental Procedures : The neuroprotective properties of the 1,2,4-thiadiazole derivative were discovered through a combination of virtual and experimental screening . The compound was tested for its ability to protect neurons from damage or degeneration .

Future Directions

Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . They are useful intermediates in medicinal chemistry and have extensive applications as structural units of biologically active molecules . Therefore, the future research directions could involve exploring the potential applications of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” in medicinal chemistry and pharmacology.

properties

IUPAC Name |

diethyl 1,2,4-thiadiazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCCMEKKFNOIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate](/img/structure/B1431462.png)

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1431467.png)